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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of the Spectroscopic Properties of 2,1-Benzisoxazole and 1,2-Benzisoxazole.

This guide provides a detailed comparison of the spectroscopic data for two key isomers of
Anthranil: 2,1-benzisoxazole and 1,2-benzisoxazole. Understanding the distinct spectral
characteristics of these isomers is crucial for their unambiguous identification, characterization,
and application in research and drug development. This document summarizes key quantitative
data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators

The arrangement of the nitrogen and oxygen atoms within the isoxazole ring of Anthranil
iIsomers leads to distinct electronic environments and vibrational modes, resulting in unique
spectroscopic fingerprints.
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UV-Vis Spectroscopy
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Quantitative Spectroscopic Data
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The following tables summarize the available quantitative spectroscopic data for 2,1-
benzisoxazole and 1,2-benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Chemical Shifts (8, ppm)

Compoun

d H-3 H-4 H-5 H-6 H-7 Solvent

2,1-

Benzisoxaz 8.32 (s) 7.65 (d) 7.18 () 7.55 (1) 7.80 (d) CDCls
ole

1,2-

Benzisoxaz 8.51 (s) 7.68 (d) 7.33 (1) 7.58 (1) 7.82 (d) CDCls
ole

Note: Data is compiled from various sources and may vary slightly depending on experimental
conditions.

Table 2: 13C NMR Chemical Shifts (6, ppm)

Comp Solven
C-3 C-3a Cc-4 C-5 C-6 C-7 C-7a

ound t

2,1-

Benziso 154.2 120.9 129.8 122.1 131.5 112.9 163.8 CDCIs
xazole

1,2-
Benziso 159.2 121.2 125.0 123.1 130.1 110.1 164.2 CDCls
xazole

Note: Data is compiled from various sources and may vary slightly depending on experimental
conditions. Assignment of C-3a and C-7a can be complex and may be interchangeable in some
literature.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm~1)

2,1-Benzisoxazole

Functional Group ] 1,2-Benzisoxazole
(Anthranil)

C=N Stretch ~1640 ~1630

Aromatic C=C Stretch ~1590, 1460 ~1580, 1450

N-O Stretch ~1240 ~1250

Aromatic C-H Bend ~750 ~760

Note: Peak positions are approximate and can be influenced by the sample preparation
method and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (Amax, nm)

Compound Amax 1 Amax 2 Solvent
2,1-Benzisoxazole ~255 ~320 Ethanol
1,2-Benzisoxazole ~260 ~300 Ethanol

Note: Absorption maxima can be solvent-dependent.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and
comparable spectroscopic data.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh 5-10 mg of the Anthranil isomer.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, DMSO-ds) in a clean, dry 5 mm NMR tube.

e Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

'H NMR Data Acquisition:

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

e Spectral Width: 0-15 ppm.

e Number of Scans: 16-64, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

o Referencing: The residual solvent peak is used as an internal standard.
13C NMR Data Acquisition:

e Spectrometer: 100 MHz or higher, corresponding to the H frequency.

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Spectral Width: 0-200 ppm.

o Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
o Relaxation Delay: 2-5 seconds.

o Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film for Liquids):
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e Place one or two drops of the neat liquid sample onto one face of a clean, dry salt plate (e.qg.,
NaCl or KBr).

o Carefully place a second salt plate on top of the first to create a thin liquid film between the
plates.

e Mount the plates in the spectrometer's sample holder.

Data Acquisition (FTIR):

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Spectral Range: 4000-400 cm™1,

» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty salt plates should be recorded and
subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

o Prepare a stock solution of the Anthranil isomer in a UV-grade solvent (e.g., ethanol,
methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.

o From the stock solution, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) to ensure the
absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:
e Spectrophotometer: A double-beam UV-Vis spectrophotometer.
e Wavelength Range: 200-400 nm.

e Blank: The pure solvent used for sample preparation should be used as the blank.
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e Cuvette: Use a 1 cm path length quartz cuvette.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of

Anthranil isomers.
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Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic comparison of Anthranil
iIsomers. For definitive identification, it is recommended to compare experimentally obtained
spectra with those from authenticated reference standards under identical conditions.

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
Anthranil Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196931#spectroscopic-data-comparison-of-
anthranil-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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